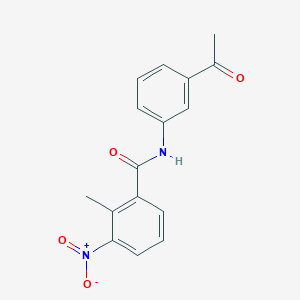![molecular formula C26H25N3 B186163 1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] CAS No. 133890-75-2](/img/structure/B186163.png)
1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] is a complex organic compound with the molecular formula C26H25N3 and a molecular weight of 379.5 g/mol. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration. The compound’s structure includes an indole moiety, a quinoline ring, and a piperidine ring, making it a significant molecule in the field of organic chemistry.
Méthodes De Préparation
The synthesis of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . This intermediate can then undergo further cyclization and functionalization to form the desired spiro compound. Industrial production methods may involve the use of metal catalysts, such as molybdenum, to facilitate the cyclization of N-vinylindoles and skatoles, leading to the formation of the spiro structure .
Analyse Des Réactions Chimiques
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or quinoline rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active agent, with studies indicating its use in anticancer and antimicrobial therapies . The unique spiro structure of the compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context, but they often include signaling pathways related to cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be compared to other spiro compounds, such as spirooxindoles and spiroindolines. These compounds share the spiro structure but differ in the specific rings and functional groups attached. The unique combination of indole, quinoline, and piperidine rings in 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] sets it apart from other spiro compounds, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
1'-benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-2-8-19(9-3-1)18-29-16-14-26(15-17-29)24-20-10-4-6-12-22(20)27-25(24)21-11-5-7-13-23(21)28-26/h1-13,27-28H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSCGHWUOJKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C4=CC=CC=C4N2)NC5=CC=CC=C53)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)








![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)



